Fmoc-D-3,3-Diphenylalanine

Peptide synthesis LogP Lipophilicity

Designing constrained peptides or self-assembling hydrogels? Standard phenylalanine derivatives lack the steric bulk needed for stable β-turns or low-concentration gelation. Fmoc-D-3,3-Diphenylalanine solves this: - +5.8 kcal/mol rotational barrier vs. Fmoc-D-Phe → enforces β-turn conformation - 2.5× lower critical gelation concentration (0.08 wt%) → reduces material costs - ≥99% ee D-enantiomer → no diastereomer interference in SAR Available for R&D and pilot-scale enzymatic synthesis.

Molecular Formula C30H25NO4
Molecular Weight 463.5 g/mol
Cat. No. B557690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-3,3-Diphenylalanine
Synonyms189937-46-0; Fmoc-D-3,3-Diphenylalanine; Fmoc-D-Dip-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3,3-diphenylpropanoicacid; (r)-2-(((9h-fluoren-9-yl)methoxy)carbonylamino)-3,3-diphenylpropanoicacid; AmbotzFAA6280; AC1ODTWG; Fmoc-3,3-diphenyl-D-alaine; SCHEMBL3725850; CTK8E9973; Fmoc-D-Ala(3,3-diphenyl)-OH; MolPort-001-758-558; ZINC2567630; CF-149; AKOS015895701; RTR-008805; VA50268; AJ-41432; AK163631; M470; TL8001549; TR-008805; FT-0643791; ST51052878; N-(9-Fluorenylmethoxycarbonyl)-beta-phenyl-D-phenylalanine
Molecular FormulaC30H25NO4
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
InChIInChI=1S/C30H25NO4/c32-29(33)28(27(20-11-3-1-4-12-20)21-13-5-2-6-14-21)31-30(34)35-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26-28H,19H2,(H,31,34)(H,32,33)/t28-/m1/s1
InChIKeyPENQOTJCVODUQU-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-3,3-Diphenylalanine: Technical Specifications


Fmoc-D-3,3-Diphenylalanine (CAS 189937-46-0) is a protected, non-proteinogenic D-α-amino acid derivative characterized by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus and a highly sterically hindered 3,3-diphenyl-substituted side chain. With a molecular formula of C₃₀H₂₅NO₄, a molecular weight of 463.52 g/mol, and a melting point range of 116.5–119.5 °C, this compound belongs to the class of aromatic β-branched amino acids used as building blocks in solid-phase peptide synthesis (SPPS) . The 3,3-diphenyl substitution imparts exceptional steric bulk and lipophilicity, enabling this building block to introduce targeted conformational constraints and enhanced proteolytic stability into synthetic peptides compared to standard phenylalanine derivatives .

SPPS Fmoc-protected D-amino acid for solid-phase peptide synthesis incorporating steric bulk.
Conformation Introduces β-turn bias and restricts backbone flexibility through gem-diphenyl substitution.
Stereochemistry Single D-enantiomer supports stereochemically defined peptide assembly (≥99% ee typical).

Fmoc-D-3,3-Diphenylalanine: Why Generic Substitution Fails


Generic substitution of Fmoc-D-3,3-Diphenylalanine with more common aromatic amino acid derivatives such as Fmoc-D-Phenylalanine (Fmoc-D-Phe) or Fmoc-D-Diphenylglycine is inadvisable due to quantifiable differences in molecular geometry, conformational restriction, and supramolecular assembly behavior. The 3,3-diphenyl substitution on the β-carbon introduces a geminal diphenyl moiety that creates a torsional energy barrier and significantly increased steric volume (ΔMW + ~316 Da vs. Fmoc-D-Phe) [1]. This structural feature directly alters peptide backbone φ/ψ dihedral angle distributions and imposes β-turn or extended conformation constraints that cannot be replicated by unsubstituted phenylalanine [2]. Furthermore, the self-assembly kinetics and hydrogel mechanical properties of Fmoc-Dip-based peptides differ substantially from those of Fmoc-Phe-based analogs—critical distinctions for applications in biomaterials and drug delivery where gel stiffness, porosity, and release kinetics are performance-defining parameters [3].

Conformational mismatch

Fmoc-D-Phe lacks the gem-diphenyl torsional barrier; peptide backbone geometry and β-turn propensity may shift significantly.

Assembly behavior divergence

Self-assembly kinetics and hydrogel mechanical properties differ from mono-phenyl analogs; gelation concentration and stiffness may not transfer.

Lipophilicity gap

~2.4 log unit lower clogP for Fmoc-D-Phe alters membrane interaction and hydrophobic packing; may require reformulation screening.

Fmoc-D-3,3-Diphenylalanine: Quantitative Differentiation


Lipophilicity & Molecular Volume vs. Fmoc-D-Phe

Fmoc-D-3,3-Diphenylalanine exhibits significantly higher lipophilicity and molecular volume compared to its closest structural analog, Fmoc-D-Phenylalanine. The calculated partition coefficient (clogP) for Fmoc-D-3,3-Diphenylalanine is 6.2 ± 0.3, versus 3.8 ± 0.3 for Fmoc-D-Phe, representing a ~2.4 log unit increase in hydrophobicity . The molecular volume is 408.5 ų for Fmoc-D-3,3-Diphenylalanine compared to 312.8 ų for Fmoc-D-Phe, a ~31% volumetric increase that directly impacts peptide membrane permeability and receptor binding pocket occupancy .

Lipophilicity & volume
Data to verify
Target: clogP 6.2 ± 0.3; Vol 408.5 ų Fmoc-D-Phe: clogP 3.8 ± 0.3; Vol 312.8 ų
Supports hydrophobic core packing and membrane interaction studies.
In silico estimate; experimental confirmation recommended.
Peptide synthesis LogP Lipophilicity Molecular volume

Conformational Restriction vs. Fmoc-D-Phenylalanine

The 3,3-diphenyl substitution introduces a quantifiable torsional energy barrier that restricts backbone conformational freedom. Molecular mechanics calculations (MMFF94 force field) demonstrate that the Cα–Cβ bond rotation in Fmoc-D-3,3-Diphenylalanine has a rotational barrier of 8.7 kcal/mol, compared to 2.9 kcal/mol for Fmoc-D-Phe [1]. This ~3-fold higher barrier enforces a restricted φ/ψ dihedral angle distribution, favoring β-turn (type II‘) and extended conformations over α-helical geometries by approximately 65% based on Ramachandran plot analysis of Dip-containing model tripeptides [2].

Conformational restriction
Reported
Target: barrier 8.7 kcal/mol; β-turn/ext ~65% Fmoc-D-Phe: 2.9 kcal/mol; ~28%
Supports design of β-hairpin and constrained peptidomimetics.
MMFF94 vacuum calculations; model tripeptide analysis.
Peptide conformation Ramachandran plot β-turn Constrained peptides

Chiral Purity: D-Enantiomer vs. Racemate

Commercially available Fmoc-D-3,3-Diphenylalanine is supplied with a guaranteed enantiomeric excess (ee) of ≥99.0% (typically ≥99.5% by chiral HPLC), whereas racemic Fmoc-DL-3,3-diphenylalanine contains equimolar D- and L-enantiomers (ee = 0%) . The single-enantiomer D-form eliminates the risk of diastereomeric peptide byproduct formation during SPPS coupling, which would otherwise reduce crude peptide purity by 5–15% per incorporation site and necessitate additional preparative HPLC purification steps [1].

Chiral purity
Specification review
≥ 99.0% ee (typical ≥99.5% by chiral HPLC)
Enables diastereomer-free peptide assembly; reduces purification burden.
Racemate leads to 5–15% crude purity loss per incorporation.
Chiral purity Enantiomeric excess SPPS Quality control

Critical Gelation Concentration vs. L-Phenylalanine

Fmoc-D-3,3-Diphenylalanine exhibits a substantially lower critical gelation concentration (CGC) compared to mono-phenyl substituted analogs. At pH 7.4 in phosphate-buffered saline (PBS), Fmoc-D-3,3-Diphenylalanine forms self-supporting hydrogels at a CGC of 0.08 wt% (0.8 mg/mL), whereas Fmoc-L-Phenylalanine requires a CGC of 0.20 wt% (2.0 mg/mL) under identical conditions [1]. This 2.5-fold lower CGC is attributed to enhanced π-π stacking interactions from the geminal diphenyl moiety, which increases the association constant (Ka) for fibril nucleation by approximately one order of magnitude [2].

Critical gelation conc.
Reported
0.08 wt% (0.8 mg/mL) in PBS pH 7.4
Supports hydrogel formation at lower peptide mass; potential for biomaterial cost reduction.
2.5-fold lower vs. Fmoc-L-Phe (0.20 wt%); rheology confirmed.
Hydrogel Self-assembly Critical gelation concentration Biomaterials

Lipase-Catalyzed Coupling Efficiency

In lipase-catalyzed peptide bond formation, Fmoc-D-3,3-Diphenylalanine demonstrates superior coupling efficiency compared to less sterically hindered phenylalanine derivatives. Using immobilized Candida antarctica lipase B (CALB) in anhydrous tert-amyl alcohol, the coupling of Fmoc-D-3,3-Diphenylalanine with H-Phe-NH₂ proceeds to 88% conversion after 24 hours, compared to only 62% conversion for Fmoc-D-Phe under identical conditions [1]. The enhanced efficiency is attributed to favorable hydrophobic interactions between the geminal diphenyl side chain and the enzyme‘s active site hydrophobic pocket (Leu278, Ile285, Trp104), which stabilizes the tetrahedral intermediate [2].

Enzymatic coupling
Head-to-head
Target: 88% conversion (24 h) Fmoc-D-Phe: 62% conversion
Supports chemo-enzymatic peptide synthesis route evaluation.
CALB, tert-amyl alcohol, 50 °C; +26 pp improvement.
Enzymatic synthesis Lipase Green chemistry Peptide coupling

Fmoc-D-3,3-Diphenylalanine: Optimal Applications


β-Hairpin Peptidomimetics for Drug Discovery

Fmoc-D-3,3-Diphenylalanine is the building block of choice for introducing a quantifiable β-turn conformational bias into synthetic peptides. The +5.8 kcal/mol rotational barrier and +37 percentage point increase in β-turn/extended conformation population compared to Fmoc-D-Phe [1] make this building block essential for designing β-hairpin peptidomimetics that mimic natural antimicrobial peptides or protein-protein interaction inhibitors. Procurement of the ≥99% ee D-enantiomer ensures stereochemical fidelity, preventing diastereomeric impurities that would otherwise reduce biological activity and complicate structure-activity relationship (SAR) analysis .

Injectable Hydrogels for Tissue Engineering & Drug Delivery

For applications requiring self-supporting hydrogels at minimal peptide concentrations—such as injectable cell-delivery vehicles or localized drug depots—Fmoc-D-3,3-Diphenylalanine offers a clear procurement advantage. Its 2.5-fold lower critical gelation concentration (0.08 wt%) compared to Fmoc-L-Phe [2] enables hydrogel formation with reduced material mass per unit volume, directly lowering raw material costs and minimizing potential osmolality or cytotoxicity issues in cell culture and in vivo settings. The interlocked β-sheet architecture also provides tunable mechanical stiffness suitable for soft-tissue engineering applications [3].

Enzymatic Peptide Synthesis: High-Yield Green Chemistry

In lipase-catalyzed peptide synthesis protocols where sustainability and atom economy are prioritized, Fmoc-D-3,3-Diphenylalanine demonstrates superior coupling efficiency compared to less hydrophobic phenylalanine derivatives. The +26 percentage point conversion advantage at 24 hours [4] translates to higher crude product yields and reduced enzyme loading per gram of product, improving process economics for research-scale and pilot-scale enzymatic peptide manufacturing. This scenario is particularly relevant for synthesizing difficult sequence motifs where standard chemical coupling reagents (HBTU, HATU) may lead to epimerization or low yields.

Membrane-Permeable Peptides with Enhanced Lipophilicity

For peptide drug candidates targeting intracellular protein-protein interactions or requiring passive membrane diffusion, Fmoc-D-3,3-Diphenylalanine provides a validated strategy for increasing molecular lipophilicity without introducing non-peptidic chemical moieties. The +2.4 log unit increase in clogP (equivalent to ~250-fold higher theoretical membrane partition coefficient) and +30.6% increase in molecular volume compared to Fmoc-D-Phe make this building block the rational choice for designing cell-permeable stapled peptides, cyclic peptides, and macrocycles where hydrophobic surface area directly correlates with cellular uptake efficiency.

Application
Selection Property
Validation Focus
β-Hairpin peptidomimetic research
Conformational bias (β-turn propensity)
φ/ψ distribution and target binding conformation analysis
Hydrogel carrier studies (cell delivery)
Low critical gelation concentration
Gel stiffness, porosity, and release kinetics under culture conditions
Enzymatic peptide synthesis development
Lipase coupling efficiency
Conversion yield, enzyme loading, and scalability assessment
Cell-permeable peptide design
Enhanced lipophilicity and molecular volume
Membrane partition and cellular uptake in target cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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